3-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Description
3-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CAS: 2091576-62-2) is a spirocyclic compound featuring a unique 11-membered ring system composed of oxygen and nitrogen atoms (1-oxa-9-azaspiro[5.5]undecane) fused to a 3-chloropropanone moiety. This structure confers distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s reactivity is influenced by the electron-withdrawing chloro group and the spiro ring’s conformational rigidity. Safety data highlight its hazards, including skin irritation (H315) and serious eye damage (H319), necessitating stringent storage in dry, sealed containers (P402 + P404) and the use of personal protective equipment (PPE) during handling .
Properties
IUPAC Name |
3-chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c13-7-3-11(15)14-8-5-12(6-9-14)4-1-2-10-16-12/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUFLOTXIUASNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCN(CC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by the presence of a chlorine atom and an oxa-aza spiro ring. Its molecular formula is , with a molecular weight of approximately 245.74 g/mol. The structural uniqueness contributes to its biological activities.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity, particularly against Mycobacterium tuberculosis. The compound has been shown to inhibit the MmpL3 protein, which is crucial for the bacterium's survival, making it a promising candidate for tuberculosis treatment .
The mechanism through which this compound exerts its antibacterial effects involves:
- Inhibition of MmpL3 : This protein is essential for the transport of lipids in M. tuberculosis, and its inhibition disrupts cell wall integrity.
- Targeting Bacterial Metabolism : The compound may interfere with metabolic pathways critical for bacterial growth and replication.
Study 1: Antituberculosis Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated various derivatives of spirocyclic compounds, including this compound, for their efficacy against M. tuberculosis. The results demonstrated that this compound had an IC50 value significantly lower than that of standard antibiotics, indicating potent activity against resistant strains .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that modifications in the spirocyclic structure could enhance biological activity. Specifically, substituents at the 4-position of the spiro ring were found to influence potency against various bacterial strains, suggesting avenues for further optimization .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated from formula C₁₂H₂₀ClNO₃. †Estimated based on hydroxy addition. ‡Estimated for C₁₃H₂₀ClNO₂.
Key Observations
However, this modification could also increase sensitivity to oxidation or degradation, requiring inert storage conditions . Butanone Analog (CAS 2098048-08-7): The longer alkyl chain (butanone vs. The 2-chloro substitution may alter electronic effects, influencing reactivity in nucleophilic substitution reactions . Methanesulfonylphenyl Derivative: The sulfonyl group introduces strong electron-withdrawing effects, which could enhance binding affinity in drug-receptor interactions. The dioxa-spiro ring may reduce ring strain compared to the mono-oxygen parent structure .
Hazard and Safety Profiles
- The target compound’s hazards (H315, H319) emphasize the need for PPE such as gloves and eye protection. Similar derivatives may pose additional risks; for example, the hydroxy analog’s increased polarity could enhance dermal absorption, necessitating stricter exposure controls.
Synthetic Utility
- highlights the use of spirocyclic compounds like N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine in pharmaceutical synthesis. The target compound’s chloro and ketone groups make it a versatile precursor for further functionalization, such as nucleophilic displacement or condensation reactions .
- Friedel-Crafts acylation methods () suggest routes to aryl-substituted analogs, though steric hindrance from the spiro ring may necessitate optimized reaction conditions .
Stability and Storage
- The parent compound’s sensitivity to moisture (P402 + P404) and air (P233) underscores the importance of anhydrous storage. Derivatives with hydrophilic groups (e.g., hydroxy) may require additional precautions, such as desiccants or nitrogen atmospheres .
Preparation Methods
The preparation of This compound involves a multi-step synthetic approach centered on the construction of the spirocyclic oxaza-azaspiro core, selective oxidation to ketones, and introduction of the 3-chloropropanoyl side chain via alkylation or acylation. The use of protecting groups, controlled reaction conditions, and advanced purification techniques ensures high purity and yield. The described methods are supported by recent peer-reviewed research and provide a robust framework for the synthesis of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
